methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate is an organic compound that features a furan ring substituted with a carboxylate ester and a phenoxy group The phenoxy group is further substituted with a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate ester group: This step involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the furan ring.
Introduction of the hydroxyimino group: This step involves the reaction of the phenoxy group with hydroxylamine under controlled conditions to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy and furan rings can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro and nitro group instead of the hydroxyimino group.
Methyl 5-(2-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of the hydroxyimino group.
Uniqueness
Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C14H13NO5 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 5-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-18-14(16)13-7-6-11(20-13)9-19-12-5-3-2-4-10(12)8-15-17/h2-8,17H,9H2,1H3/b15-8+ |
InChI Key |
FGMLNJGJMUCDAN-OVCLIPMQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2/C=N/O |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=NO |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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